1-(2,2-Difluoroethoxy)-4-nitrobenzene

Description

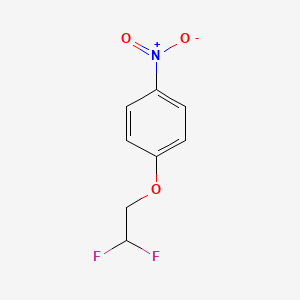

1-(2,2-Difluoroethoxy)-4-nitrobenzene is an aromatic nitro compound featuring a 2,2-difluoroethoxy substituent at the para position relative to the nitro group. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.15 g/mol. Key properties include:

The compound is synthesized via copper-catalyzed aryl etherification, leveraging the electron-withdrawing nature of the nitro group to facilitate substitution . Its applications include serving as a precursor in hydrogenation reactions to yield aromatic diamines, which are intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

1-(2,2-difluoroethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-3-1-6(2-4-7)11(12)13/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXKWFVOIJTODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599095 | |

| Record name | 1-(2,2-Difluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937599-94-5 | |

| Record name | 1-(2,2-Difluoroethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogs in Aryl Ether Nitrobenzene Family

Key analogs and their properties are summarized below:

Electronic and Reactivity Differences

- Electron-Withdrawing Effects : The 2,2-difluoroethoxy group in this compound exerts a stronger electron-withdrawing effect compared to ethoxy (1-Ethoxy-4-nitrobenzene) but weaker than trifluoroethoxy (1-Nitro-4-(2,2,2-trifluoroethoxy)benzene). This impacts the nitro group’s reactivity in reductions. For example, hydrogenation of this compound using Raney Ni at RT yields stable intermediates , whereas less fluorinated analogs may require harsher conditions .

- Synthetic Accessibility : The copper-catalyzed synthesis of this compound is efficient due to the nitro group’s directing effects . In contrast, trifluoroethoxy analogs may require specialized fluorinating agents.

Research Findings and Data

Reduction Kinetics

Spectral Signatures

- The ¹³C NMR signal for the difluoroethoxy group (δ 113.2, t, J = 240 Hz) is distinct from trifluoroethoxy analogs, which would show a triplet at lower δ values due to stronger deshielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.